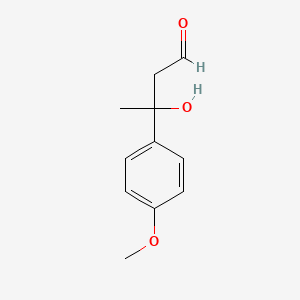

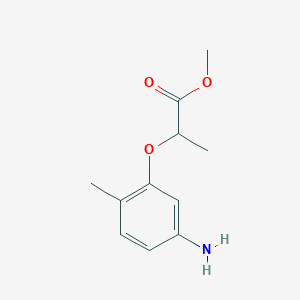

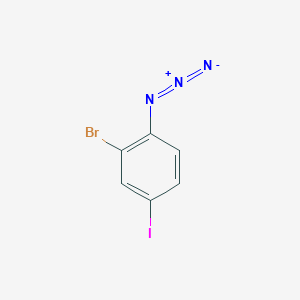

![molecular formula C19H19N3O5S2 B12314594 8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)

8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 8-Oxo-3-(pyridin-1-ium-1-ylméthyl)-7-[(2-thiophène-2-yl-acétyl)amino]-5-thia-1-azabicyclo[420]oct-2-ène-2-carboxylate ; hydrate est un composé organique complexe avec une structure bicyclique unique

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 8-Oxo-3-(pyridin-1-ium-1-ylméthyl)-7-[(2-thiophène-2-yl-acétyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate ; hydrate implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau bicyclique, suivie de l’introduction des groupes pyridin-1-ium-1-ylméthyl et thiophène-2-yl-acétyl. Les principaux réactifs comprennent les dérivés du thiophène, les dérivés de la pyridine et divers agents de couplage. Les conditions de réaction nécessitent souvent des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour assurer des rendements élevés et la pureté.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour la mise à l’échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification rigoureuses telles que la chromatographie et la cristallisation. L’objectif est d’obtenir une qualité constante et un débit élevé tout en minimisant les déchets et les coûts.

Analyse Des Réactions Chimiques

Types de réactions

Le 8-Oxo-3-(pyridin-1-ium-1-ylméthyl)-7-[(2-thiophène-2-yl-acétyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate ; hydrate subit diverses réactions chimiques, notamment :

Oxydation : Les parties thiophène et pyridine peuvent être oxydées dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour modifier l’état d’oxydation des atomes de soufre et d’azote.

Substitution : Les groupes fonctionnels sur le noyau bicyclique peuvent être substitués par d’autres groupes afin de modifier les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient, mais impliquent souvent des températures, des niveaux de pH et des solvants spécifiques pour obtenir les transformations souhaitées.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des amines ou des thiols. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des dérivés divers.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est étudié pour ses caractéristiques structurelles uniques et sa réactivité. Il sert de composé modèle pour comprendre les systèmes bicycliques et leur comportement dans différentes conditions chimiques.

Biologie

En recherche biologique, le potentiel du composé en tant que molécule biologiquement active est exploré. Ses interactions avec des cibles biologiques, telles que les enzymes et les récepteurs, sont particulièrement intéressantes.

Médecine

Les applications en chimie médicinale incluent le développement de nouveaux médicaments basés sur la structure du composé. Ses effets thérapeutiques potentiels, tels que l’activité antimicrobienne ou anticancéreuse, sont étudiés.

Industrie

Dans l’industrie, les propriétés du composé sont exploitées pour le développement de nouveaux matériaux, tels que les polymères et les revêtements. Sa structure unique peut conférer des caractéristiques souhaitables, telles qu’une stabilité ou une réactivité améliorée.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding bicyclic systems and their behavior under different chemical conditions.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

Medicinal chemistry applications include the development of new drugs based on the compound’s structure. Its potential therapeutic effects, such as antimicrobial or anticancer activity, are investigated.

Industry

In industry, the compound’s properties are leveraged for the development of new materials, such as polymers and coatings. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity.

Mécanisme D'action

Le mécanisme d’action du 8-Oxo-3-(pyridin-1-ium-1-ylméthyl)-7-[(2-thiophène-2-yl-acétyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate ; hydrate implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres biomolécules. Les effets du composé sont médiés par la liaison à ces cibles, ce qui entraîne des modifications de leur activité ou de leur fonction. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques ou la régulation de l’expression des gènes.

Comparaison Avec Des Composés Similaires

Composés similaires

- 8-Oxo-3-(pyridin-1-ium-1-ylméthyl)-7-[(2-furanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate

- 8-Oxo-3-(pyridin-1-ium-1-ylméthyl)-7-[(2-benzylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate

Unicité

L’unicité du 8-Oxo-3-(pyridin-1-ium-1-ylméthyl)-7-[(2-thiophène-2-yl-acétyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate ; hydrate réside dans sa combinaison spécifique de groupes fonctionnels et de structure bicyclique. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.

Propriétés

IUPAC Name |

8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2.H2O/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;/h1-8,15,18H,9-11H2,(H-,20,23,25,26);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYZSCXFERELNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

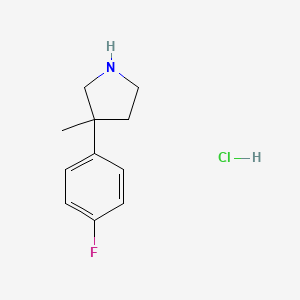

![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)

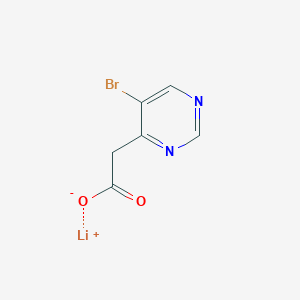

![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

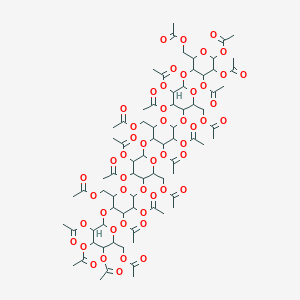

![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)

![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)

![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)